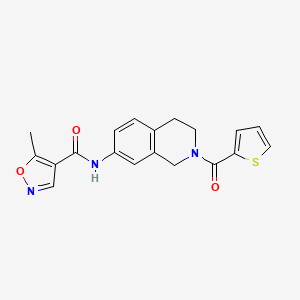
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
5-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-4-carboxamide is a complex organic compound with potential biological activities that have garnered attention in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Synthesis
The compound features a unique structure combining isoxazole and thiophene moieties with a tetrahydroisoquinoline core. The synthesis typically involves multi-step organic reactions that include the formation of the isoxazole ring and the introduction of the thiophene carbonyl group. The specific synthetic routes may vary but generally follow established protocols for heterocyclic compound synthesis.
Anticancer Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : Compounds with similar structures demonstrated IC50 values ranging from 15.48 µg/mL to over 400 µg/mL against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines. Notably, some derivatives showed a marked ability to induce apoptosis in cancer cells while reducing necrosis rates significantly .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| 5-methyl derivative | MCF-7 | 39.80 | Apoptosis induction |
| Similar derivative | HeLa | 15.48 | Cell cycle arrest |
| Similar derivative | Hep3B | 23.00 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Compounds related to this structure have shown activity against Gram-positive and Gram-negative bacteria, including E. faecalis and P. aeruginosa. Minimum inhibitory concentrations (MICs) reported in studies ranged from 40 to 50 µg/mL, indicating comparable efficacy to standard antibiotics like ceftriaxone .
Anti-inflammatory Activity
Some derivatives have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. Compounds showed inhibition rates up to 89% compared to traditional anti-inflammatory drugs .
The mechanisms through which these compounds exert their biological effects are diverse:
- Apoptosis Induction : The ability to trigger programmed cell death in cancer cells is a significant pathway for anticancer activity.
- Cell Cycle Arrest : Certain compounds effectively halt cell division at specific phases, particularly the G2/M phase.
- Cytokine Inhibition : By modulating inflammatory pathways, these compounds can reduce inflammation and associated tissue damage.
Case Studies
Several case studies highlight the biological effectiveness of related compounds:
- Study on MCF-7 Cells : A compound structurally similar to this compound was shown to increase LDH levels significantly in treated cells, indicating cytotoxicity .
- Antimicrobial Testing : A related thiophene-derived compound displayed potent antibacterial activity with inhibition zones ranging from 19 mm to 30 mm against various bacterial strains .
Properties
IUPAC Name |
5-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-16(10-20-25-12)18(23)21-15-5-4-13-6-7-22(11-14(13)9-15)19(24)17-3-2-8-26-17/h2-5,8-10H,6-7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOMSTGTEBNTQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














